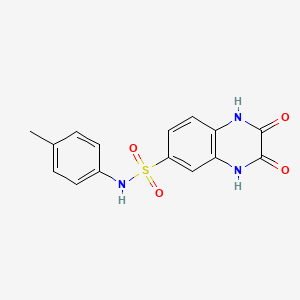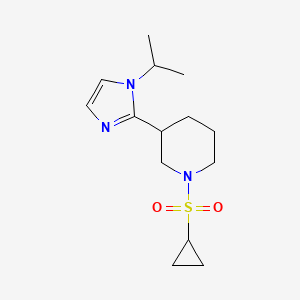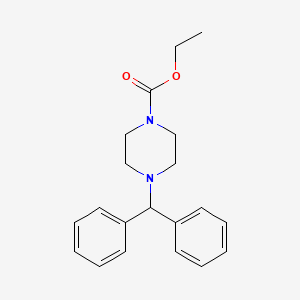
N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as quinoxaline sulfonamide and is known for its unique chemical structure and properties.
作用机制
The mechanism of action of quinoxaline sulfonamide is complex and involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of protein kinase CK2, which plays a key role in cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. The exact mechanism of action of quinoxaline sulfonamide is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
Quinoxaline sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the growth and proliferation of various types of cancer cells. It has also been shown to have anti-inflammatory properties and to modulate the immune system. Further research is needed to fully understand the biochemical and physiological effects of quinoxaline sulfonamide.
实验室实验的优点和局限性
Quinoxaline sulfonamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, and its effects on the body are not fully understood. Further research is needed to fully understand the advantages and limitations of quinoxaline sulfonamide for use in lab experiments.
未来方向
There are several future directions for research on quinoxaline sulfonamide. One area of research is focused on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its effects on the body and to develop new treatments based on its properties. Another area of research is focused on its use as a fluorescent probe for the detection of DNA damage. Further research is needed to develop new methods for detecting DNA damage and to understand the mechanisms underlying its effects. Finally, there is a need for further research to fully understand the biochemical and physiological effects of quinoxaline sulfonamide and to develop new applications for its use in scientific research.
合成方法
Quinoxaline sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of sulfuric acid and sodium nitrite. The resulting compound is then treated with sodium hydroxide and chlorosulfonic acid to form the final product. The synthesis of quinoxaline sulfonamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
Quinoxaline sulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for the detection of DNA damage, as an inhibitor of protein kinase CK2, and as a potential therapeutic agent for the treatment of cancer and other diseases. Its unique chemical structure and properties make it an ideal candidate for further research in a variety of fields.
属性
IUPAC Name |
N-(4-methylphenyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-9-2-4-10(5-3-9)18-23(21,22)11-6-7-12-13(8-11)17-15(20)14(19)16-12/h2-8,18H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFPCHKPFOYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6591688 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)

![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)
![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)